2-(4-chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole-2-Carbonyl Intermediate: This step involves the reaction of indole with a carbonylating agent under specific conditions.
Synthesis of the Piperazine Derivative: Piperazine is reacted with the indole-2-carbonyl intermediate to form the piperazine-indole compound.
Attachment of the 4-Chlorophenoxy Group: The final step involves the reaction of the piperazine-indole compound with 4-chlorophenol under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl group or the aromatic rings.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems due to its complex structure.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in biological systems.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- 2-(4-METHOXYPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Uniqueness
- Chlorine Substitution : The presence of the chlorine atom in the 4-chlorophenoxy group may impart unique chemical and biological properties.
- Indole Moiety : The indole group is known for its biological activity, making this compound particularly interesting for medicinal chemistry.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)28-14-20(26)24-9-11-25(12-10-24)21(27)19-13-15-3-1-2-4-18(15)23-19/h1-8,13,23H,9-12,14H2 |
InChI Key |
UYOYEKWFHCNZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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